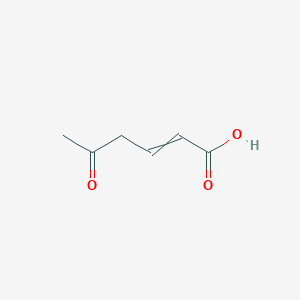![molecular formula C13H9ClO3 B12438580 3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12438580.png)
3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid is an organic compound with the molecular formula C13H9ClO3 and a molecular weight of 248.66 g/mol . This compound is characterized by the presence of a chlorophenyl group and a furan ring, making it a valuable molecule in various research fields, particularly in proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by the addition of an appropriate acid to form the acrylic acid derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl and furan moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid: Similar structure but with a different position of the chlorine atom.
3-[5-(2-(Trifluoromethyl)phenyl)-2-furyl]acrylic acid: Contains a trifluoromethyl group instead of a chlorine atom.
5-(4-Chlorophenyl)isoxazole-3-propionic acid: Different heterocyclic ring structure.
Uniqueness
3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid is unique due to its specific combination of a chlorophenyl group and a furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of protein interactions and the development of new chemical entities.
Propiedades
Fórmula molecular |
C13H9ClO3 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9ClO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
Clave InChI |
IZITWMKBFNBYRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12438503.png)







![2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12438551.png)


![but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B12438563.png)


